2-Isocyanato-2-methylpropanenitrile

Overview

Description

Synthesis Analysis

The synthesis of isocyanates like 2-Isocyanato-2-methylpropanenitrile is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The synthesis of bio-derived isocyanates is discussed in various methods . An isocyanate-terminated hyperbranched polymer (HBI) was successfully synthesized by reacting hyperbranched polyester (BoltornTM HB-20) with isophorone diisocyanate (IPDI) .Molecular Structure Analysis

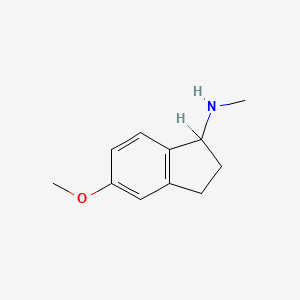

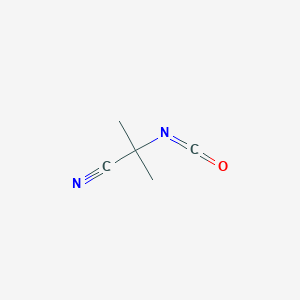

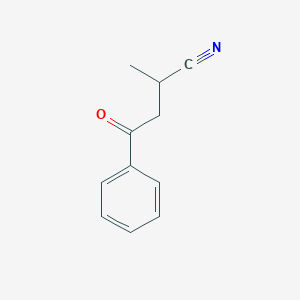

The molecular formula of this compound is C5H6N2O . Its molecular weight is 110.11 g/mol .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid . Aldehydes and ketones undergo an addition reaction with hydrogen cyanide .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid with a pungent odor. Its molecular weight is 110.11 g/mol .Scientific Research Applications

2-Isocyanato-2-methylpropanenitrile is a versatile reagent that has a wide range of scientific applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound has also been used in the synthesis of various polymers, such as polyurethanes and polyacrylates. This compound has also been used in the synthesis of various catalysts and in the synthesis of surfactants. Additionally, the compound has been used in the synthesis of various metal-organic frameworks and in the synthesis of various dyes and pigments.

Mechanism of Action

- Specifically, it reacts with the carbonyl carbon, forming a reversible C-C bond with hydrogen cyanide (HCN) to produce a hydroxyalkanenitrile adduct (commonly known as a cyanohydrin) .

- In the case of 2-Isocyanato-2-methylpropanenitrile, it adds across the carbon-oxygen double bond in aldehydes and ketones, resulting in the formation of 2-hydroxy-2-methylpropanenitrile from propanone (a ketone) .

- The resulting hydroxynitrile (cyanohydrin) exhibits altered chemical properties compared to the original aldehyde or ketone .

Target of Action

Mode of Action

Pharmacokinetics

Advantages and Limitations for Lab Experiments

2-Isocyanato-2-methylpropanenitrile is a versatile reagent that has numerous advantages for lab experiments. The compound is highly reactive and can be used in a wide range of synthetic processes. Additionally, the compound is relatively inexpensive and can be stored in an airtight container. However, the compound is highly flammable and reactive and should be handled with caution in the lab.

Future Directions

1. Investigating the potential of 2-Isocyanato-2-methylpropanenitrile as a catalyst in the synthesis of pharmaceuticals and agrochemicals.

2. Exploring the use of this compound in the synthesis of polymers.

3. Investigating the potential of this compound as an electrophilic reagent.

4. Examining the biochemical and physiological effects of this compound on proteins and lipids.

5. Investigating the use of this compound in the synthesis of metal-organic frameworks.

6. Exploring the use of this compound in the synthesis of dyes and pigments.

7. Investigating the use of this compound in the synthesis of surfactants.

8. Examining the use of this compound in the synthesis of polyacrylates.

9. Investigating the use of this compound in the synthesis of polyurethanes.

10. Examining the potential of this compound as a reagent in the synthesis of specialty chemicals.

Safety and Hazards

Isocyanates, including 2-Isocyanato-2-methylpropanenitrile, present potential hazards. They can cause adverse health effects from exposure, and control measures and health actions are recommended . The ‘Hazard classification and labelling’ section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name |

2-isocyanato-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(2,3-6)7-4-8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEDMZWYIOCJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)

![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)

![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)

![1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone](/img/structure/B3384083.png)